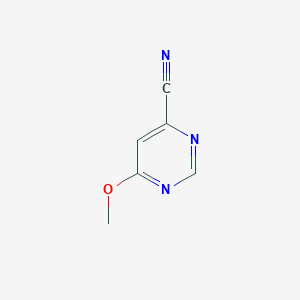

4-cyanopyrimidine-6-méthoxy

Vue d'ensemble

Description

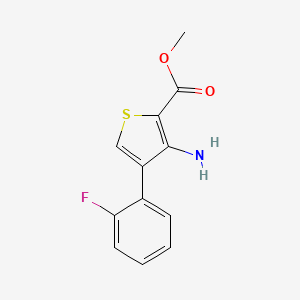

6-Methoxypyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and is typically in the form of a powder . The compound is also known by its IUPAC name, 6-methoxy-4-pyrimidinecarbonitrile .

Molecular Structure Analysis

The InChI code for 6-Methoxypyrimidine-4-carbonitrile is 1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis

6-Methoxypyrimidine-4-carbonitrile is a powder . The storage temperature and shipping temperature are normal .Applications De Recherche Scientifique

Pharmacologie : Agents anti-inflammatoires

4-cyanopyrimidine-6-méthoxy : a été identifié comme un intermédiaire clé dans la synthèse de dérivés de pyrimidine, connus pour leurs effets pharmacologiques . Ces composés présentent une gamme d'activités biologiques, y compris des propriétés anti-inflammatoires. La capacité à inhiber les principaux médiateurs inflammatoires fait de ces dérivés des agents précieux pour le développement de nouveaux médicaments anti-inflammatoires.

Synthèse organique : Blocs de construction

En synthèse organique, This compound sert de bloc de construction polyvalent pour la construction de molécules complexes . Sa réactivité permet diverses substitutions, ce qui en fait un composé précieux pour la création d'un large éventail de structures à base de pyrimidine avec des applications pharmacologiques potentielles.

Chimie médicinale : Développement de médicaments

Le composé joue un rôle important en chimie médicinale, où il est utilisé pour développer de nouveaux agents thérapeutiques . Son incorporation dans la conception de médicaments peut conduire à la création de nouveaux médicaments avec une efficacité accrue et une toxicité réduite.

Science des matériaux : Matériaux avancés

En science des matériaux, This compound peut contribuer au développement de nouveaux matériaux aux propriétés uniques . Sa structure chimique pourrait être utilisée dans la conception de semi-conducteurs organiques, de matériaux photovoltaïques ou comme composant dans les matériaux composites avancés.

Chimie analytique : Analyse chromatographique

Ce composé peut être utilisé comme étalon en analyse chromatographique pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes . Sa signature chimique distincte permet des mesures précises dans diverses techniques analytiques.

Applications environnementales : Purification de l'eau

Bien que les applications directes en science de l'environnement ne soient pas explicitement documentées, les dérivés de pyrimidine, qui peuvent être synthétisés à partir de This compound, peuvent trouver une utilisation dans les procédés de purification de l'eau . Ils pourraient potentiellement agir comme catalyseurs dans la dégradation des polluants ou comme composants dans les systèmes de filtration.

Biochimie : Inhibition enzymatique

En biochimie, This compound et ses dérivés pourraient être explorés pour l'inhibition enzymatique . En affectant l'activité enzymatique, ces composés peuvent être essentiels pour étudier les voies biochimiques ou développer des traitements pour les maladies où la régulation enzymatique est un facteur.

Applications industrielles : Fabrication chimique

La stabilité et la réactivité du composé le rendent adapté à diverses applications industrielles, y compris la fabrication de colorants, de pigments ou d'autres produits chimiques où des structures de pyrimidine sont requises .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which include 6-methoxypyrimidine-4-carbonitrile, are known to exhibit a range of pharmacological effects .

Mode of Action

Pyrimidines are known to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to affect a variety of biochemical pathways due to their wide range of pharmacological effects .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

6-Methoxypyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acid-binding proteins, influencing the stability and function of nucleic acids. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of 6-Methoxypyrimidine-4-carbonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methoxypyrimidine-4-carbonitrile can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, 6-Methoxypyrimidine-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. Furthermore, 6-Methoxypyrimidine-4-carbonitrile can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxypyrimidine-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxypyrimidine-4-carbonitrile remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of 6-Methoxypyrimidine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 6-Methoxypyrimidine-4-carbonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

6-Methoxypyrimidine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-Methoxypyrimidine-4-carbonitrile is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within cells. The distribution of 6-Methoxypyrimidine-4-carbonitrile can affect its accumulation and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of 6-Methoxypyrimidine-4-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that 6-Methoxypyrimidine-4-carbonitrile exerts its effects in the appropriate cellular context, thereby optimizing its biochemical activity .

Propriétés

IUPAC Name |

6-methoxypyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450930-95-6 | |

| Record name | 6-methoxypyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

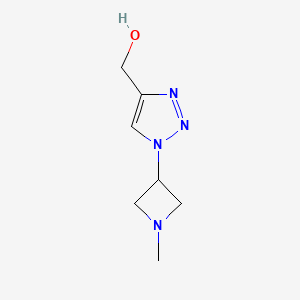

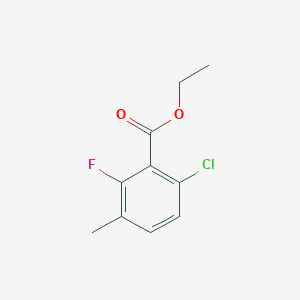

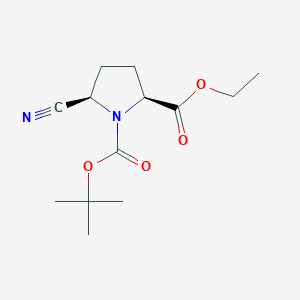

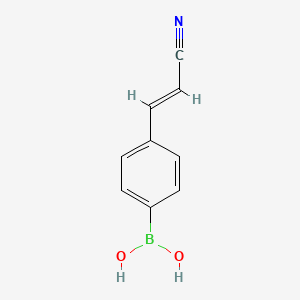

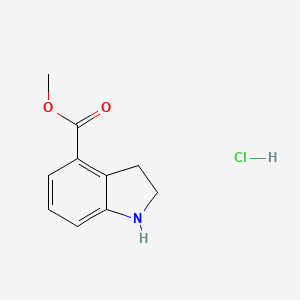

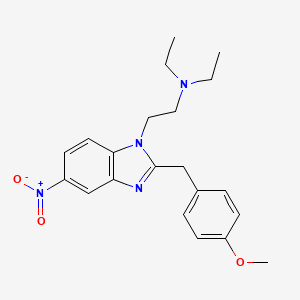

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467752.png)

![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)